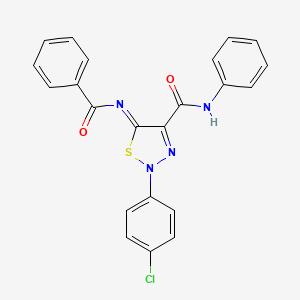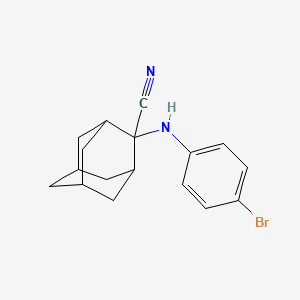![molecular formula C13H13N3O2S B11044306 7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11044306.png)
7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol is a complex organic compound featuring a thiazolo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazolo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Methylation of the Amino Group: This step usually involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced at the thiazolo[4,5-b]pyridine core to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazolo[4,5-b]pyridine derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural characteristics.
Mechanism of Action
The mechanism by which 7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
Pathway Modulation: By interacting with key proteins, it can influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) have similar pyridine cores but different functional groups.
Uniqueness
7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol is unique due to its specific combination of functional groups and the thiazolo[4,5-b]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3O2S/c1-14-13-16-12-11(19-13)9(6-10(18)15-12)7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,14,16)(H,15,18) |
InChI Key |
ZSLYXMJQFUPQOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-benzylpiperidin-1-yl)-4-(3-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044225.png)
![9,10-Dioxo-3-phenoxy-4-[(phenylcarbonyl)amino]-9,10-dihydroanthracen-1-yl benzoate](/img/structure/B11044240.png)
![5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11044243.png)
![5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11044245.png)
![1-(4-chlorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11044251.png)

![2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11044257.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11044259.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B11044279.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11044280.png)
![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11044284.png)

![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11044296.png)
![1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11044301.png)
